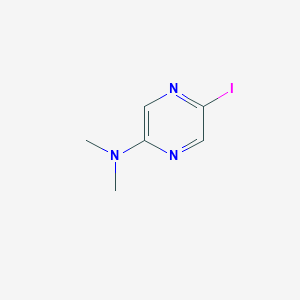

5-Iodo-N,N-dimethylpyrazin-2-amine

Description

Overview of the Pyrazine (B50134) Core Significance in Chemical Synthesis

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a cornerstone in the synthesis of a myriad of biologically active molecules and functional materials. nih.govbritannica.com This heterocyclic framework is present in numerous natural products and has been incorporated into a wide array of synthetic compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net The electron-deficient nature of the pyrazine ring, a consequence of the two electronegative nitrogen atoms, influences its chemical reactivity and provides a versatile scaffold for further functionalization. nih.govresearchgate.net Its planarity and ability to participate in hydrogen bonding enhance the binding affinity of pyrazine-containing molecules to biological targets. nih.gov The pyrazine moiety is a key structural feature in several marketed drugs, highlighting its importance in drug discovery and development. researchgate.netnih.gov

Importance of Halogenation in Modifying Heteroaromatic Reactivity and Directing Further Transformations

Halogenation is a fundamental strategy in organic synthesis for modulating the electronic properties and reactivity of heteroaromatic systems like pyrazine. The introduction of halogen atoms (F, Cl, Br, I) can significantly alter the electron density distribution within the ring, influencing its susceptibility to nucleophilic and electrophilic attack. scholaris.ca Halogen atoms, particularly iodine and bromine, serve as excellent leaving groups in transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. scholaris.ca

The process of halogenation can be achieved through various methods, with a growing emphasis on developing environmentally benign or "green" approaches. scholaris.caresearchgate.netcdnsciencepub.com These methods often utilize safer halogenating agents and more sustainable solvent systems. scholaris.caresearchgate.netcdnsciencepub.com The regioselectivity of halogenation is a critical aspect, as the position of the halogen atom on the heteroaromatic ring dictates the outcome of subsequent transformations. scholaris.cacdnsciencepub.com Furthermore, the presence of a halogen can induce specific cyclization pathways, leading to the formation of diverse heterocyclic structures. mdpi.com

Contextualizing 5-Iodo-N,N-dimethylpyrazin-2-amine within the Landscape of Advanced Aminopyrazine Research

This compound (CAS Number: 91416-87-4) is a key intermediate in the field of advanced aminopyrazine research. chemicalbook.com This specific compound combines the structural features of a pyrazine core, an activating amino group, and a synthetically versatile iodine substituent. The dimethylamino group enhances the electron density of the pyrazine ring, influencing its reactivity in subsequent chemical modifications. The iodo group, as a heavy halogen, is particularly valuable for introducing molecular diversity through various cross-coupling reactions.

Research into aminopyrazine derivatives is driven by their potential as inhibitors of various protein kinases, such as Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2), which are implicated in inflammatory diseases. nih.gov The development of novel aminopyrazine-based compounds is an active area of medicinal chemistry, with the goal of identifying new therapeutic agents. The synthesis and functionalization of molecules like this compound are crucial steps in the exploration of the chemical space around the aminopyrazine scaffold.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-N,N-dimethylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8IN3/c1-10(2)6-4-8-5(7)3-9-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTUIMGBRYSESPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reactivity and Reaction Mechanisms of 5 Iodo N,n Dimethylpyrazin 2 Amine

Intrinsic Electronic Properties and Susceptibility to Nucleophilic Attack at the Pyrazine (B50134) Ring

The pyrazine ring is an inherently electron-deficient, or π-deficient, aromatic system due to the presence of two electronegative nitrogen atoms. youtube.com These atoms exert a negative inductive effect, leading to a significant decrease in electron density at the ring's carbon atoms. youtube.com This property makes the pyrazine ring less reactive towards electrophilic substitution compared to benzene (B151609) but highly susceptible to nucleophilic substitution reactions. slideshare.netyoutube.comresearchgate.net Resonance structures show that positive charges tend to be localized on the carbon atoms, further highlighting their electrophilic character. youtube.comyoutube.com

The reactivity of the 5-Iodo-N,N-dimethylpyrazin-2-amine molecule is modulated by its two substituents. The N,N-dimethylamino group at the C2 position is a strong electron-donating group, which increases the electron density of the ring system. Conversely, the iodine atom at the C5 position acts as an excellent leaving group, particularly in transition-metal-catalyzed processes. The combination of the π-deficient pyrazine nucleus and the labile carbon-iodine bond makes the C5 position the primary site for nucleophilic attack and cross-coupling reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is the principal site for synthetic elaboration, serving as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed reactions. bohrium.comrsc.orgresearchgate.net These transformations are fundamental in modern organic synthesis and pharmaceutical chemistry. rsc.orgresearchgate.net

Sonogashira Coupling and Alkyne Functionalization of Iodopyrazines

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium(0) complex, with copper(I) iodide acting as a co-catalyst, in the presence of an amine base. organic-chemistry.orgyoutube.com The process involves a catalytic cycle where the palladium catalyst undergoes oxidative addition into the carbon-iodine bond of the pyrazine. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. youtube.com Transmetalation of the acetylide group to the palladium center, followed by reductive elimination, yields the alkynylated pyrazine product and regenerates the active palladium(0) catalyst. youtube.com

Given the reactivity of iodoarenes in this transformation, this compound is an excellent substrate for Sonogashira coupling, allowing for the direct attachment of various alkyne-containing fragments to the pyrazine core. Copper-free protocols have also been developed, often requiring specific ligand systems to facilitate the reaction under mild conditions. organic-chemistry.org

Table 1: Representative Conditions for Sonogashira Coupling of this compound This table is based on typical conditions for Sonogashira reactions with aryl iodides. organic-chemistry.org

| Parameter | Condition | Purpose/Comment |

| Aryl Halide | This compound | The electrophilic partner in the coupling reaction. |

| Alkyne | Phenylacetylene | The nucleophilic partner. |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (0.1–2 mol%) | Pre-catalyst that forms the active Pd(0) species. |

| Copper Co-catalyst | CuI (0.2–4 mol%) | Activates the alkyne by forming a copper acetylide. |

| Base | Piperidine or Triethylamine | Acts as both a base and can be the solvent. |

| Solvent | THF or DMF | Anhydrous and anaerobic conditions are often required. organic-chemistry.org |

| Temperature | Room Temperature to 50°C | The reaction is known for its mild conditions. libretexts.org |

Phosphinylation Reactions at Halogenated Pyrazine Centers

The introduction of phosphorus-containing moieties onto aromatic rings is crucial for synthesizing ligands, organocatalysts, and biologically active molecules. Palladium-catalyzed cross-coupling reactions provide a direct method for forming carbon-phosphorus (C-P) bonds. In this context, the reaction of this compound with a secondary phosphine (B1218219) (R₂PH), a phosphine oxide (R₂P(O)H), or a related phosphorus nucleophile would be expected to proceed in the presence of a suitable palladium catalyst and base. This transformation allows for the direct phosphinylation at the C5 position of the pyrazine ring, leveraging the same principles of oxidative addition and reductive elimination seen in other cross-coupling reactions.

Aminocarbonylation Reactions with Iodinated Heteroaromatics

Palladium-catalyzed aminocarbonylation is a three-component reaction that constructs an amide functional group by combining an organic halide, carbon monoxide (CO), and an amine. For this compound, this reaction offers a pathway to synthesize pyrazine-5-carboxamides. The mechanism involves the oxidative addition of the palladium catalyst to the C-I bond, followed by the insertion of carbon monoxide to form a pyrazinoyl-palladium intermediate. Subsequent reaction with a primary or secondary amine leads to the formation of the corresponding amide and regeneration of the catalyst. This reaction is highly valuable for building complex molecules in medicinal chemistry.

Palladium-Catalyzed Carbon-Carbon and Carbon-Nitrogen Bond Formations

Beyond the Sonogashira reaction, the iodo-group on the pyrazine ring enables a wide array of other palladium-catalyzed cross-coupling reactions. bohrium.comresearchgate.net

Suzuki-Miyaura Coupling: This reaction pairs the iodopyrazine (B1298665) with an organoboron reagent (such as a boronic acid or ester) to form a new carbon-carbon bond. It is one of the most widely used C-C bond-forming reactions due to its mild conditions and the commercial availability of a vast range of boronic acids. bohrium.com

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the iodopyrazine with a primary or secondary amine. bohrium.com It is a premier method for synthesizing N-aryl and N-heteroaryl amines, which are common structures in pharmaceuticals.

These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of diverse aryl, heteroaryl, alkyl, and amino substituents at the C5 position.

Reactivity of the Amino Group

N-Alkylation and Acylation Processes

N-alkylation and N-acylation are fundamental reactions for the functionalization of amines. In the context of this compound, these processes can lead to the formation of quaternary ammonium (B1175870) salts and amides, respectively.

N-Alkylation: The N,N-dimethylamino group in this compound can undergo N-alkylation with alkyl halides to form the corresponding quaternary ammonium salt. This reaction is a type of nucleophilic substitution where the nitrogen atom of the dimethylamino group acts as the nucleophile. The reactivity in N-alkylation is influenced by the nature of the alkylating agent and the reaction conditions. Generally, the reaction proceeds via an SN2 mechanism. However, the inherent nucleophilicity of the resulting tertiary amine can sometimes lead to overalkylation, though this is not a concern when starting with a tertiary amine like the N,N-dimethylamino group. The formation of a quaternary ammonium salt introduces a positive charge, which can significantly alter the electronic properties and solubility of the molecule.

N-Acylation: The N,N-dimethylamino group of this compound is not amenable to N-acylation as it is a tertiary amine and lacks a proton to be substituted. However, if we consider the parent compound, 5-iodopyrazin-2-amine, N-acylation would be a viable transformation to produce the corresponding amide. N-acylation reactions are crucial in organic synthesis for the formation of amide bonds, which are prevalent in many biologically active molecules. nih.govrsc.org These reactions typically involve the use of acylating agents such as acyl chlorides or anhydrides in the presence of a base. The reaction proceeds through a nucleophilic acyl substitution mechanism.

The development of greener and more efficient N-acylation methods is an active area of research. For example, benzotriazole (B28993) chemistry has been utilized for the acylation of amines in water, offering a mild and cost-effective alternative to conventional methods. beilstein-journals.org Enzymatic methods using aminoacylases are also being explored for the selective N-acylation of amino acids in aqueous media. nih.gov

Table 1: General Comparison of N-Alkylation and N-Acylation of Aminopyrazines

| Feature | N-Alkylation (of N,N-dimethylamino group) | N-Acylation (of a primary/secondary amino group) |

| Reactant | This compound | 5-Iodopyrazin-2-amine |

| Reagent | Alkyl halide (e.g., CH₃I) | Acyl chloride, anhydride |

| Product | Quaternary ammonium salt | Amide |

| Mechanism | Nucleophilic substitution (Sₙ2) | Nucleophilic acyl substitution |

| Key Feature | Introduces a positive charge | Forms a stable amide bond |

This table presents a generalized comparison based on fundamental principles of organic chemistry, as direct experimental data for this compound was not found in the search results.

Transformations Involving Amine Radical Cations

Amine radical cations are highly reactive intermediates that can be generated through single-electron oxidation of the corresponding amine. doaj.orgnih.govbeilstein-journals.org Visible-light photoredox catalysis has emerged as a powerful tool for the generation of these species under mild conditions. nih.govbeilstein-journals.org The N,N-dimethylamino group of this compound, being electron-rich, is susceptible to oxidation to form the corresponding amine radical cation.

Once formed, the amine radical cation can undergo various transformations:

Deprotonation: Deprotonation at a carbon atom alpha to the nitrogen can generate a highly reactive α-amino radical. This radical can then participate in a variety of C-C bond-forming reactions. nih.gov

Hydrogen Atom Abstraction: Abstraction of a hydrogen atom can lead to the formation of an iminium ion, which is a potent electrophile and can be trapped by nucleophiles.

Cycloaddition Reactions: Amine radical cations derived from N-cyclopropylanilines can undergo ring-opening to form a distonic radical cation, which can then participate in [3+2] cycloaddition reactions with alkenes. nih.gov

Nucleophilic Attack: The radical cation itself can be attacked by nucleophiles. For instance, dialkylaniline radical cations have been shown to react with nucleophiles like chloride, bromide, or thiocyanate (B1210189) to yield para-substituted dialkylanilines. rsc.org

While specific studies on the amine radical cation of this compound are not available, the general principles of amine radical cation chemistry suggest that it would be a versatile intermediate for various synthetic transformations. The presence of the iodine atom could also influence the reaction pathways, potentially leading to novel intramolecular cyclization reactions.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic methodologies. The following sections delve into the proposed pathways and influencing factors for the reactions of iodinated pyrazine derivatives.

Proposed Reaction Pathways for Iodinated Pyrazine Derivatizations

The derivatization of iodinated pyrazines can proceed through several mechanistic pathways, depending on the nature of the reactants and reaction conditions.

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, where the iodine atom acts as a leaving group. youtube.com The reaction typically proceeds through a two-step mechanism involving the formation of a Meisenheimer complex as an intermediate. nih.govnih.gov The presence of the electron-donating N,N-dimethylamino group at the 2-position would activate the ring towards electrophilic attack but might direct nucleophilic attack to other positions. However, the strong electron-withdrawing nature of the pyrazine nitrogens facilitates SₙAr reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is highly amenable to various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira reactions. nih.gov These reactions provide powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds at the 5-position of the pyrazine ring. The general mechanism involves oxidative addition of the iodopyrazine to a low-valent metal catalyst, followed by transmetalation (for Suzuki and Stille) or migratory insertion (for Heck and Sonogashira), and finally reductive elimination to regenerate the catalyst and yield the coupled product.

Radical Reactions: As discussed in section 3.3.2, the formation of an amine radical cation can initiate a cascade of radical reactions. Additionally, under certain conditions, homolytic cleavage of the C-I bond could lead to the formation of a pyrazinyl radical, which could then participate in various radical-mediated transformations.

Kinetic and Spectroscopic Studies of Reaction Intermediates

Detailed kinetic and spectroscopic studies are essential for elucidating reaction mechanisms and identifying transient intermediates.

Kinetic Studies: Kinetic studies can provide valuable information about the rate-determining step of a reaction and the influence of reactant concentrations. For nucleophilic aromatic substitution reactions on pyrazines, kinetic data can help to distinguish between a concerted or a stepwise mechanism. While specific kinetic data for this compound is unavailable, studies on related systems have been reported. For example, kinetic studies on the reaction of substituted tetrazines with dienophiles have been used to quantify their reactivity.

Spectroscopic Studies: Spectroscopic techniques such as NMR, IR, UV-Vis, and mass spectrometry are indispensable for the characterization of reactants, products, and reaction intermediates. For instance, the formation of reaction intermediates in the chemical transformation of pyrazine derivatives has been confirmed using TOF MS (ESI) analysis. Spectroscopic studies on platinum-pyrazine carboxamide derivatives have provided insights into their structural arrangements. nih.gov Furthermore, spectroscopic techniques have been instrumental in characterizing transient species like amine radical cations and iron-nitrenoid intermediates in enzymatic reactions.

Influence of Solvent and Catalyst on Reaction Selectivity and Efficiency

The choice of solvent and catalyst can have a profound impact on the selectivity and efficiency of chemical reactions involving pyrazine derivatives.

Solvent Effects: Solvents can influence reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and intermediates. In N-alkylation reactions of azolo-fused heterocycles, the polarity of the solvent has been shown to control the site of alkylation. Less polar solvents like dioxane and THF favor the formation of one regioisomer, while more polar solvents like DMSO favor another. acs.org This is attributed to the formation of tight versus solvent-separated ion pairs. For nucleophilic aromatic substitution reactions, polar aprotic solvents are generally preferred as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.

Catalyst Effects: Catalysts play a pivotal role in many transformations of pyrazine derivatives. Transition metal catalysts are widely used for cross-coupling reactions, enabling the formation of a wide range of functionalized pyrazines. nih.gov The choice of metal, ligand, and additives can significantly influence the reaction outcome. For instance, in the N-alkylation of amines with alcohols, ruthenium-based catalysts have shown high efficiency and stereoselectivity. In recent years, organocatalysis has also gained prominence. For example, iodine has been used as a catalyst for the synthesis of imidazo[1,2-a]pyrazines. doaj.org Photoredox catalysis, often employing ruthenium or iridium complexes, provides a mild and efficient way to generate reactive intermediates like amine radical cations. beilstein-journals.org

Table 2: Influence of Solvent and Catalyst on Pyrazine Reactions

| Reaction Type | Solvent Influence | Catalyst Influence |

| N-Alkylation | Polarity can control regioselectivity (e.g., N1 vs. N2 alkylation). acs.org | Acid or base catalysis is often required. Transition metal catalysts can be used for alkylation with alcohols. |

| Cross-Coupling | Solvent can affect catalyst solubility and stability. | Transition metals (e.g., Pd, Cu) are essential for activating the C-I bond. nih.gov |

| Amine Radical Cation Formation | Solvent can influence the stability and reactivity of the radical cation. | Photoredox catalysts (e.g., Ru, Ir complexes) are commonly used for generation under mild conditions. beilstein-journals.org |

This table summarizes general trends observed in the literature for pyrazine and related heterocyclic systems.

Structural Characterization and Spectroscopic Analysis of 5 Iodo N,n Dimethylpyrazin 2 Amine

High-Resolution Spectroscopic Methodologies for Compound Identity and Purity

The definitive identification and purity assessment of 5-Iodo-N,N-dimethylpyrazin-2-amine, with the molecular formula C₆H₈IN₃, relies on a combination of high-resolution spectroscopic techniques. bldpharm.com Each method provides unique and complementary information about the molecule's structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy is a cornerstone technique for elucidating the specific arrangement of atoms in a molecule.

¹H NMR: The proton NMR spectrum is used to identify the number and environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the pyrazine (B50134) ring and the methyl protons of the dimethylamino group. The two protons on the pyrazine ring are in different chemical environments and are expected to appear as singlets in the aromatic region (~7.5-8.5 ppm). The six equivalent protons of the N,N-dimethyl group would likely produce a sharp singlet further upfield (~3.0-3.5 ppm).

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The structure of this compound contains six distinct carbon atoms, which should result in six separate signals. The signals include those for the four carbons of the pyrazine ring and one for the methyl carbons of the dimethylamino group. The carbon atom bonded to the iodine (C-5) would be significantly shifted due to the heavy atom effect. chemicalbook.comchemicalbook.com

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, while less common, can provide valuable information about the electronic environment of the nitrogen atoms. The molecule contains three unique nitrogen atoms: the two in the pyrazine ring and the one in the dimethylamino group. Each would produce a distinct signal, offering further confirmation of the structure.

Table 1: Predicted NMR Chemical Shifts (ppm) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~8.0 - 8.5 | Singlet | 1H | Pyrazine C-H |

| ¹H | ~7.5 - 8.0 | Singlet | 1H | Pyrazine C-H |

| ¹H | ~3.0 - 3.5 | Singlet | 6H | N(CH₃)₂ |

| ¹³C | ~150 - 160 | Singlet | - | Pyrazine C-N |

| ¹³C | ~140 - 150 | Singlet | - | Pyrazine C-H |

| ¹³C | ~135 - 145 | Singlet | - | Pyrazine C-H |

| ¹³C | ~80 - 90 | Singlet | - | Pyrazine C-I |

| ¹³C | ~35 - 45 | Singlet | - | N(CH₃)₂ |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is an essential technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. nih.gov For this compound, HRMS would be used to measure the exact mass of the molecular ion. The theoretical exact mass for C₆H₈IN₃ is 248.9759 g/mol . An experimental HRMS measurement confirming this value with high accuracy (typically within 5 ppm) provides unambiguous evidence for the compound's molecular formula, distinguishing it from any other compounds with the same nominal mass. csic.es

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Ring Modes

Infrared (IR) Spectroscopy: As a tertiary amine, this compound will not show the characteristic N-H stretching bands seen in primary or secondary amines. orgchemboulder.comspectroscopyonline.com Key expected absorptions include C-H stretching from the methyl groups and the aromatic ring, C=C and C=N stretching vibrations from the pyrazine ring, and C-N stretching from the dimethylamino group. libretexts.org The C-I stretching vibration is expected to appear at a low frequency, typically in the far-IR region (below 600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would be effective for observing the symmetric breathing modes of the pyrazine ring and the C-I stretch, which may be weak in the IR spectrum.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C=N / C=C Ring Stretch | 1400 - 1600 | IR, Raman |

| C-N Stretch (Aromatic) | 1335 - 1250 | IR |

| C-I Stretch | 500 - 600 | Raman, IR (Far) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Characterization

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic systems like pyrazine exhibit characteristic absorptions in the UV region. The spectrum of this compound is expected to show π→π* transitions associated with the pyrazine ring. The presence of the electron-donating dimethylamino group and the iodine substituent typically causes a bathochromic (red) shift to longer wavelengths compared to unsubstituted pyrazine. libretexts.org

Advanced Chromatographic Techniques (HPLC, UPLC, GC-MS) for Purity and Mixture Analysis

Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity.

HPLC and UPLC: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for analyzing the purity of non-volatile organic compounds. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water would likely be effective for separating this compound from related impurities. bldpharm.comnih.gov UPLC offers higher resolution and faster analysis times compared to conventional HPLC. thermofisher.com

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for compounds that are thermally stable and volatile. It can be used to confirm the molecular weight of the compound and identify volatile impurities. researchgate.net

X-ray Crystallographic Analysis for Three-Dimensional Structure Elucidation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a single crystal of sufficient quality can be grown, this method can provide definitive data on bond lengths, bond angles, and torsional angles. researchgate.net

For this compound, a crystal structure analysis would confirm the planarity of the pyrazine ring and reveal the geometry of the dimethylamino substituent relative to the ring. Furthermore, it would provide insight into intermolecular interactions in the solid state, such as potential C-H···N hydrogen bonds or π–π stacking between pyrazine rings, which govern the crystal packing. nih.govresearchgate.net While a specific crystal structure for this compound is not publicly available, analysis of related structures like 5-Iodopyrimidin-2-amine shows how intermolecular forces dictate the solid-state architecture. nih.gov

Structural Analysis of this compound Remains Elusive Due to Lack of Crystallographic Data

A comprehensive structural characterization of the chemical compound this compound, a subject of interest within synthetic chemistry, is currently hindered by a lack of publicly available single-crystal X-ray diffraction data. Despite concerted efforts to locate crystallographic information for this specific molecule, no experimental data on its molecular geometry, bond parameters, or solid-state conformation has been found in the primary scientific literature or crystallographic databases.

The intended focus of this article was to provide a detailed analysis based on the established outline, covering the precise three-dimensional arrangement of atoms, bond lengths, and bond angles as determined by single-crystal X-ray diffraction. This technique is the gold standard for unambiguously determining the solid-state structure of a crystalline compound.

Furthermore, the analysis was slated to include an in-depth examination of the intermolecular interactions that govern the crystal packing. This would have involved a discussion of potential halogen bonding, where the iodine atom acts as an electrophilic region, and hydrogen bonding networks. The conformational properties of the molecule in the solid state were also to be a key area of investigation.

However, the absence of the foundational crystallographic data for this compound makes it impossible to generate the scientifically accurate and detailed content required for the specified sections. While structural information exists for related iodo-substituted heterocyclic compounds, such as 5-iodopyrimidin-2-amine, extrapolating this data to the target molecule would be speculative and would not adhere to the strict focus on this compound.

Therefore, until experimental crystallographic data for this compound becomes available, a detailed discussion of its structural characterization and spectroscopic analysis, as outlined, cannot be provided.

Computational and Theoretical Investigations of 5 Iodo N,n Dimethylpyrazin 2 Amine

Electronic Structure Calculations and Quantum Chemical Descriptors

The electronic structure is fundamental to a molecule's properties. Quantum chemical calculations can provide a detailed picture of how electrons are distributed and the energies of the molecular orbitals.

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules. rsc.org The first step in a computational study is to determine the most stable 3D arrangement of atoms, known as the optimized geometry. Using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the geometry of 5-Iodo-N,N-dimethylpyrazin-2-amine would be optimized to a minimum on the potential energy surface. researchgate.net This calculation would yield key geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| C-I Bond Length (Å) | Value |

| C-N (ring) Bond Lengths (Å) | Value |

| C-N (amino) Bond Length (Å) | Value |

| Dihedral Angle (Pyrazine ring) (°) | Value |

Note: The values in this table are hypothetical and would need to be calculated using DFT.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. libretexts.orgwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity.

For this compound, the HOMO would likely be localized on the electron-rich N,N-dimethylamino group and the pyrazine (B50134) ring, while the LUMO may have significant contributions from the carbon atom bearing the iodine and the pyrazine ring.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Predicted Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Energy Gap | Value |

Note: The values in this table are hypothetical and would need to be calculated using DFT.

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map would illustrate regions of negative potential (in red), likely around the nitrogen atoms of the pyrazine ring and the amino group, indicating susceptibility to electrophilic attack. Regions of positive potential (in blue) would be expected around the hydrogen atoms and potentially near the iodine atom, suggesting sites for nucleophilic interaction.

Reaction Mechanism Modeling and Energetics

Computational modeling can be used to explore potential reaction pathways, providing insights into reaction feasibility and selectivity.

For a given reaction, such as a Suzuki cross-coupling at the iodo position, DFT calculations can be used to locate the transition state structure. rsc.org The transition state is the highest energy point along the reaction coordinate. mdpi.comscielo.br By calculating the energy of the reactants and the transition state, the activation energy barrier can be determined. A lower activation barrier indicates a faster reaction.

In cases where a molecule has multiple reactive sites, computational simulations can help predict the selectivity of a reaction. For this compound, this could involve modeling reactions at the iodo-substituted carbon versus potential C-H activation sites on the pyrazine ring. acs.org By comparing the activation barriers for different pathways, a prediction can be made about the major product, which is invaluable for synthetic planning.

Prediction and Interpretation of Spectroscopic Parameters from First Principles

There are no published studies detailing the prediction and interpretation of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound using first-principles calculations like Density Functional Theory (DFT).

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Similarly, the scientific literature lacks any reports on molecular dynamics simulations performed on this compound. Consequently, there is no available data on its conformational landscape or the effects of solvation on its structure and dynamics.

Synthetic Utility and Derivatization Applications of 5 Iodo N,n Dimethylpyrazin 2 Amine

Potential Role as a Versatile Building Block for Functionalized Pyrazines and Polysubstituted Heterocycles

The inherent chemical functionalities of 5-Iodo-N,N-dimethylpyrazin-2-amine —a nucleophilic dimethylamino group, an electron-deficient pyrazine (B50134) ring, and a reactive iodo substituent—position it as a promising, albeit underexplored, starting material for the synthesis of a variety of functionalized pyrazines and other polysubstituted heterocycles. The iodine atom at the 5-position is a prime handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions.

Theoretically, this compound could readily participate in a range of transformations to yield highly substituted pyrazine derivatives. The reactivity of the C-I bond would allow for the introduction of aryl, alkyl, alkynyl, and other organic fragments, significantly expanding the accessible chemical space.

Table 1: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Potential Product Type |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids or esters | 5-Aryl/heteroaryl-N,N-dimethylpyrazin-2-amines |

| Sonogashira Coupling | Terminal alkynes | 5-Alkynyl-N,N-dimethylpyrazin-2-amines |

| Heck Coupling | Alkenes | 5-Alkenyl-N,N-dimethylpyrazin-2-amines |

| Buchwald-Hartwig Amination | Primary/secondary amines, amides | 5-Amino/amido-N,N-dimethylpyrazin-2-amines |

| Stille Coupling | Organostannanes | 5-Aryl/alkenyl-N,N-dimethylpyrazin-2-amines |

| Negishi Coupling | Organozinc reagents | 5-Alkyl/aryl-N,N-dimethylpyrazin-2-amines |

Hypothetical Development of Complex Molecular Architectures and Fused Ring Systems

The strategic placement of the iodo and amino groups on the pyrazine ring offers theoretical pathways for the construction of complex molecular architectures and fused ring systems. Intramolecular cyclization reactions, following an initial functionalization at the 5-position, could lead to the formation of novel bicyclic and polycyclic heterocyclic scaffolds.

For instance, a Sonogashira coupling to introduce an alkyne with a suitably positioned terminal functional group could be envisioned as a precursor for an intramolecular cyclization, leading to fused systems such as pyrrolo[2,3-b]pyrazines or furano[2,3-b]pyrazines. Similarly, the introduction of an ortho-functionalized aryl group via Suzuki coupling could set the stage for subsequent ring-closing reactions to form more elaborate polycyclic aromatic systems containing the pyrazine core. However, no published studies have demonstrated these specific transformations with This compound .

Postulated Incorporation into Extended π-Conjugated Systems for Advanced Materials Research

Pyrazine-containing polymers and small molecules have garnered interest for their applications in organic electronics, owing to the electron-deficient nature of the pyrazine ring which can facilitate charge transport. cymitquimica.com In principle, This compound could serve as a valuable monomer or intermediate for the synthesis of extended π-conjugated systems.

Through iterative cross-coupling reactions, such as Suzuki or Stille couplings, this building block could be incorporated into oligomeric and polymeric chains. The dimethylamino group would act as an electron-donating group, creating a "push-pull" electronic structure within the conjugated system, a common design strategy for tuning the optical and electronic properties of organic materials. The specific impact of the N,N-dimethylamino group on the pyrazine core in such materials remains to be experimentally determined.

Theoretical Contribution to the Development of Novel Methodologies for Carbon-Carbon, Carbon-Nitrogen, and Carbon-Phosphorus Bond Formation

The reactivity of the carbon-iodine bond in This compound makes it a suitable substrate for the development and optimization of new synthetic methodologies for forming carbon-carbon, carbon-nitrogen, and carbon-phosphorus bonds on the pyrazine scaffold.

While general methods for these transformations on heterocyclic systems are well-documented, the specific electronic environment of this substrate, influenced by the electron-donating dimethylamino group, could offer unique reactivity or selectivity profiles. For example, in palladium-catalyzed C-N cross-coupling reactions, the amino group could potentially act as a directing group or, conversely, interfere with catalysis.

Similarly, the synthesis of pyrazine-based phosphine (B1218219) ligands, which are of interest in catalysis, could theoretically be achieved through a C-P bond-forming reaction starting from This compound . However, no specific research has been published detailing such applications for this compound.

Q & A

Q. What are the optimal synthetic routes for 5-Iodo-N,N-dimethylpyrazin-2-amine, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis of this compound can be adapted from protocols for analogous halogenated pyrazinamines. Key steps include:

- Coupling Reactions : Use coupling agents like EDCI with a base (e.g., triethylamine) to facilitate amide bond formation, as demonstrated in pyrazine derivatives .

- Halogenation : Introduce iodine via electrophilic substitution or metal-mediated cross-coupling. For example, copper(I)-catalyzed iodination under inert atmospheres may improve regioselectivity.

- Purification : Optimize yield via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients) .

- Parameter Screening : Use Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity, stoichiometry) and identify optimal conditions.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns and dimethylamine group integration. Deuterated solvents (e.g., CDCl) are ideal .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 264.00 for CHIN) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. Use C18 columns and acetonitrile/water mobile phases .

- X-ray Crystallography : For definitive structural confirmation, grow single crystals via slow evaporation in aprotic solvents .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields when synthesizing this compound under varying conditions?

- Methodological Answer :

- Systematic Replication : Reproduce conflicting studies while controlling variables (e.g., moisture levels, catalyst purity). For example, trace water in solvents may deactivate catalysts in cross-coupling reactions .

- Kinetic Analysis : Use in-situ monitoring (e.g., FTIR or Raman spectroscopy) to track intermediate formation and identify rate-limiting steps .

- Computational Modeling : Density Functional Theory (DFT) calculations predict energy barriers for iodination pathways, explaining yield discrepancies due to competing mechanisms .

Q. What strategies are employed to control regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer :

- Ligand Design : Bulky ligands (e.g., XPhos) in palladium-catalyzed Suzuki-Miyaura couplings direct coupling to the iodine site, minimizing off-target reactivity .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states favoring para-substitution on aryl partners .

- Directing Groups : Temporarily install ortho-directing groups (e.g., carbonyls) on pyrazine to steer coupling to specific positions, followed by deprotection .

Q. What computational methods are used to predict the reactivity and potential biological targets of this compound?

- Methodological Answer :

- Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding affinities for kinase or GPCR targets. Use AutoDock Vina with optimized force fields .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize in vitro testing .

- Reactivity Descriptors : Calculate Fukui indices via Gaussian software to predict nucleophilic/electrophilic sites for functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.